molecular formula C24H22N2O6 B2709987 N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide CAS No. 620563-09-9

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide

Cat. No.: B2709987
CAS No.: 620563-09-9
M. Wt: 434.448
InChI Key: FGBJNMUEZZORLD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. The structure of this compound, which features a benzodioxole core linked to two methoxybenzamide groups via a formamido bridge, suggests potential for diverse biological activity. Compounds containing the 1,3-benzodioxole moiety are frequently investigated for their ability to interact with enzymes and receptors in the central nervous system . Similarly, complex amide derivatives are often explored as potential enzyme inhibitors or modulators of protein-protein interactions . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-29-18-7-3-5-16(11-18)23(27)25-22(15-9-10-20-21(13-15)32-14-31-20)26-24(28)17-6-4-8-19(12-17)30-2/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJNMUEZZORLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C . This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Further reactions with aryloxymethyloxiranes and chloroacetyl chloride yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzodioxole ring and the methoxybenzoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium tetrahydroaluminate, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide involves modulation of biochemical pathways. Specifically, it affects microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole ring system and methoxybenzoyl moiety contribute to its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzodioxole moiety, a methoxybenzamide group, and a formamido functional group, which contribute to its biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C20H18N4O6
Molecular Weight 410.4 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
InChI Key XNWQLJUKNTYZOP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, leading to anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and disrupting microtubule assembly.

Potential Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties. For example, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The following table summarizes some of the key findings from recent research:

Cell LineIC50 (µM)Mechanism of Action
MCF-73.1Induction of apoptosis
HCT1164.5Cell cycle arrest
HEK2935.3Disruption of microtubule dynamics

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively inhibited COX enzymes in vitro, leading to reduced inflammatory markers in cellular models.
  • Cell Proliferation Inhibition : In another investigation focusing on breast cancer cells (MCF-7), the compound showed a significant reduction in cell viability with an IC50 value of 3.1 µM, indicating strong antiproliferative activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other compounds in its class:

Compound NameIC50 (µM)Activity Type
Doxorubicin0.5Chemotherapeutic agent
Etoposide2.0Topoisomerase inhibitor
N-(4-hydroxyphenyl)-acetamide10Mild anti-inflammatory

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